REACTION_CXSMILES
|
C(CC(O)=O)#N.C([CH:9]1[CH2:14][CH:13]2[C:15]([CH3:17])([CH3:16])[CH:12]2[CH2:11][CH:10]1[CH3:18])=O>>[CH:12]12[C:15]([CH3:17])([CH3:16])[CH:13]1[CH2:14][CH:9]=[C:10]([CH3:18])[CH2:11]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1C(CC2C(C1)C2(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC(=CCC1C2(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |